Lipophilicity Modulation: LogP and Fsp3 Comparison of 4,4-Difluoro vs. Non-Fluorinated Pyrrolidine Core
The 4,4-difluoro substitution increases both lipophilicity (LogP) and fraction of sp3-hybridized carbons (Fsp3) relative to the non-fluorinated analog, parameters critical for CNS drug design. The target compound (CAS 1260887-81-7) exhibits LogP = 1.789 and Fsp3 = 0.833, compared to the non-fluorinated analog 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2) with LogP = 1.744 and Fsp3 = 0.750 (calculated from SMILES) [1]. While the LogP difference is subtle (+0.045 units), the increase in Fsp3 (+0.083) reflects the replacement of two C-H bonds with C-F bonds, which is associated with improved metabolic stability and solubility profiles in lead optimization campaigns [2].
| Evidence Dimension | LogP and Fsp3 |
|---|---|
| Target Compound Data | LogP = 1.789, Fsp3 = 0.833 (CAS 1260887-81-7) |
| Comparator Or Baseline | LogP = 1.744, Fsp3 = 0.750 (CAS 170844-49-2; non-fluorinated analog) |
| Quantified Difference | ΔLogP = +0.045; ΔFsp3 = +0.083 |
| Conditions | LogP measured/calculated by Fluorochem (in silico); Fsp3 derived from canonical SMILES structural analysis |
Why This Matters
For CNS-targeting programs where balanced lipophilicity (LogP 1-3) and high Fsp3 (>0.45) are critical for blood-brain barrier penetration and solubility, the 4,4-difluoro analog provides a measurable advantage in three-dimensionality and physicochemical profile over the non-fluorinated scaffold.
- [1] Molbase. 1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2). https://qiye.molbase.cn (accessed 2026-05-10). View Source
- [2] Kuujia.com. Ethyl 4,4-difluoropyrrolidine-3-carboxylate (CAS 1258650-97-3): fluorinated pyrrolidine derivative with enhanced metabolic stability and bioavailability. https://www.kuujia.com/cas-1258650-97-3.html (accessed 2026-05-10). View Source
